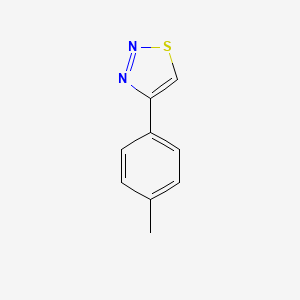

4-(4-Methylphenyl)-1,2,3-thiadiazole

Description

The exact mass of the compound 4-(4-Methylphenyl)-1,2,3-thiadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality 4-(4-Methylphenyl)-1,2,3-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)-1,2,3-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-6-12-11-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVOTHBALZGHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372295 | |

| Record name | 4-(4-methylphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730576 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40753-14-8 | |

| Record name | 4-(4-Methylphenyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenyl)-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hurd-Mori Reaction: A Comprehensive Technical Guide to the Synthesis of 1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The Hurd-Mori reaction is a classical and versatile method for the synthesis of this important structural unit. This guide provides an in-depth overview of the Hurd-Mori reaction, including its mechanism, modern variations, detailed experimental protocols, and quantitative data to aid in its application in research and drug development.

Core Concepts: The Hurd-Mori Reaction

The Hurd-Mori reaction is fundamentally the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂) to yield a 1,2,3-thiadiazole.[1][2] The reaction, first reported by Charles D. Hurd and Raymond I. Mori, has become a staple in heterocyclic chemistry for accessing the 1,2,3-thiadiazole ring system.[1]

Reaction Mechanism

The generally accepted mechanism for the Hurd-Mori reaction involves several key steps. Initially, the hydrazone reacts with thionyl chloride. The subsequent steps involve cyclization through the attack of the sulfur atom, followed by elimination to form the aromatic 1,2,3-thiadiazole ring.

Caption: Generalized mechanism of the Hurd-Mori reaction.

Scope and Limitations

The Hurd-Mori reaction is applicable to a wide variety of hydrazones derived from ketones with an adjacent methylene group. However, the reaction conditions, particularly the use of thionyl chloride, can be harsh and may not be suitable for substrates with sensitive functional groups. The nature of the substituent on the hydrazone nitrogen can also significantly impact the reaction's success. Electron-withdrawing groups are often preferred as they can lead to higher yields.[3][4]

Modern Variations and Improvements

To address the limitations of the classical Hurd-Mori reaction, several improved methods have been developed. These variations often employ milder reagents and offer a broader substrate scope.

TBAI-Catalyzed Reaction of N-Tosylhydrazones with Sulfur

A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[5][6] This metal-free approach avoids the use of hazardous thionyl chloride and proceeds in good to excellent yields.[5]

Quantitative Data Summary

The yield of the Hurd-Mori reaction is highly dependent on the substrate and the specific protocol employed. The following tables summarize representative yields for different variations of the reaction.

Table 1: Yields of Substituted 1,2,3-Thiadiazoles via the Classical Hurd-Mori Reaction

| Starting Hydrazone Precursor | Product | Yield (%) | Reference |

| Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | ~75% | |

| Cyclohexanone semicarbazone | 4,5,6,7-Tetrahydrobenzo[d][3][7]thiadiazole | ~80% | |

| Propiophenone semicarbazone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | ~65% | [8] |

| Starting N-Tosylhydrazone | Product | Yield (%) | Reference |

| Acetophenone N-tosylhydrazone | 4-Phenyl-1,2,3-thiadiazole | 92% | [5] |

| 4-Methoxyacetophenone N-tosylhydrazone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 95% | [5] |

| 2-Acetylnaphthalene N-tosylhydrazone | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 88% | [5] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction and its variations.

General Protocol for the Classical Hurd-Mori Reaction using Semicarbazones

This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone.

Step 1: Formation of the Semicarbazone

-

Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold ethanol and dry.

Step 2: Cyclization to 1,2,3-Thiadiazole

-

Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.[9]

Caption: Experimental workflow for the classical Hurd-Mori synthesis.

Protocol for the Improved TBAI-Catalyzed Synthesis

This protocol outlines the synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones.

-

To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and TBAI (0.2 eq).

-

Add a suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC).

-

Heat the reaction mixture to 100-120 °C and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.[5]

Applications in Drug Discovery

The 1,2,3-thiadiazole ring is a "privileged" scaffold in medicinal chemistry due to its ability to interact with various biological targets. Derivatives synthesized via the Hurd-Mori reaction have shown promise as:

-

Anticancer agents: Certain 1,2,3-thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Antiviral agents: The scaffold has been incorporated into molecules with activity against viruses such as the tobacco mosaic virus.[10]

-

Antifungal agents: Benzo[3][7]thiadiazole derivatives have been investigated for their antifungal properties.

-

Plant activators: Some 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, offering a novel approach to crop protection.[3]

The versatility of the Hurd-Mori reaction and its modern adaptations allows for the synthesis of diverse libraries of 1,2,3-thiadiazole-containing compounds for screening and lead optimization in drug discovery programs.

Conclusion

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]

- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 7. The chemistry of 1,2,3-Thiadiazoles in SearchWorks catalog [searchworks.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-(p-tolyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(p-tolyl)-1,2,3-thiadiazole. It includes a summary of its core properties, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization, designed to support research and development activities.

Core Physicochemical Properties

4-(p-tolyl)-1,2,3-thiadiazole, identified by CAS Number 40753-14-8, is an aromatic heterocyclic compound.[1] While specific experimental data for some of its properties are not extensively reported in publicly available literature, its structural characteristics can be defined. The quantitative data available are summarized below.

Table 1: Summary of Physicochemical Data for 4-(p-tolyl)-1,2,3-thiadiazole

| Property | Value | Source/Method |

| CAS Number | 40753-14-8 | Chemical Abstracts Service[1] |

| Molecular Formula | C₉H₈N₂S | Calculated |

| Molecular Weight | 176.24 g/mol | Calculated |

| Melting Point | Data not available | Requires experimental determination. |

| Boiling Point | Data not available | Requires experimental determination. |

| Solubility | Data not available | Requires experimental determination. |

| pKa | Data not available | Requires experimental determination. |

| LogP (octanol/water) | Data not available | Requires experimental determination. |

Note: The absence of specific data highlights the need for experimental characterization, for which standard protocols are provided in Section 3.

Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

The most common and established method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis .[2][3] This reaction involves the cyclization of a hydrazone derivative using thionyl chloride (SOCl₂).[2] For 4-(p-tolyl)-1,2,3-thiadiazole, the synthesis starts from p-tolylacetophenone.

The general workflow involves two main steps:

-

Formation of the Semicarbazone: p-tolylacetophenone is reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the corresponding semicarbazone.[4][5]

-

Cyclization: The purified semicarbazone is then treated with thionyl chloride, which acts as both a dehydrating and cyclizing agent, to form the 1,2,3-thiadiazole ring.[4][6]

Following synthesis, purification is typically achieved through column chromatography on silica gel or by recrystallization.[4]

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties are outlined below.

3.1. Melting Point Determination

The melting point provides a crucial indication of a compound's purity.[1]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[4]

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 4-(p-tolyl)-1,2,3-thiadiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement (Initial): The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to determine an approximate melting range.

-

Measurement (Accurate): A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A pure compound typically exhibits a sharp melting range of 0.5-1.5°C.[1]

-

3.2. Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Test tubes, vortex mixer, analytical balance, temperature-controlled shaker or water bath.

-

Procedure (Equilibrium Solubility Method):

-

Preparation: An excess amount of 4-(p-tolyl)-1,2,3-thiadiazole is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed test tube.

-

Equilibration: The mixture is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is reported as the solubility.

-

3.3. Partition Coefficient (LogP) Determination

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.

-

Apparatus: Separatory funnel or vials, shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of 4-(p-tolyl)-1,2,3-thiadiazole is dissolved in the n-octanol phase. A known volume of the pre-saturated aqueous phase is added.

-

Equilibration: The mixture is shaken gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured using HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the physicochemical characterization of 4-(p-tolyl)-1,2,3-thiadiazole.

Caption: Workflow for the synthesis and physicochemical characterization of 4-(p-tolyl)-1,2,3-thiadiazole.

References

- 1. 40753-14-8|4-(p-Tolyl)-1,2,3-thiadiazole|BLD Pharm [bldpharm.com]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. The chemistry of 1,2,3-Thiadiazoles in SearchWorks catalog [searchworks.stanford.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 4-(4-Methylphenyl)-1,2,3-thiadiazole: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-(4-Methylphenyl)-1,2,3-thiadiazole. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

While extensive searches of scientific literature and spectral databases did not yield experimentally acquired ¹H and ¹³C NMR data for 4-(4-Methylphenyl)-1,2,3-thiadiazole, this guide presents predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds. These predictions offer a valuable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-(4-Methylphenyl)-1,2,3-thiadiazole is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group and the lone proton on the thiadiazole ring. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiadiazole) | 8.8 - 9.2 | Singlet (s) | N/A |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet (d) | ~ 8.0 |

| H-3', H-5' (Aromatic) | 7.2 - 7.4 | Doublet (d) | ~ 8.0 |

| -CH₃ (Methyl) | 2.3 - 2.5 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are detailed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Thiadiazole) | 155 - 160 |

| C-5 (Thiadiazole) | 130 - 135 |

| C-1' (Aromatic) | 128 - 132 |

| C-2', C-6' (Aromatic) | 129 - 131 |

| C-3', C-5' (Aromatic) | 125 - 128 |

| C-4' (Aromatic) | 140 - 145 |

| -CH₃ (Methyl) | 20 - 25 |

Experimental Protocols for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(4-Methylphenyl)-1,2,3-thiadiazole.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified 4-(4-Methylphenyl)-1,2,3-thiadiazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution. If necessary, gently warm the mixture or use sonication.

-

Transfer the clear solution into a standard 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

3.3. ¹³C NMR Spectroscopy Acquisition

-

Spectrometer: Utilize a 100 MHz or higher frequency NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical relationships for interpreting the NMR data.

Caption: Molecular structure of 4-(4-Methylphenyl)-1,2,3-thiadiazole.

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationships between NMR signals and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(p-tolyl)-1,2,3-thiadiazole

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(p-tolyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the expected quantitative data in a structured format. The information herein is intended to guide researchers in the structural elucidation and characterization of 4-(p-tolyl)-1,2,3-thiadiazole and related compounds.

Predicted Fragmentation Pattern of 4-(p-tolyl)-1,2,3-thiadiazole

The electron ionization (EI) mass spectrum of 4-(p-tolyl)-1,2,3-thiadiazole (C₉H₈N₂S, Molecular Weight: 176.24 g/mol ) is predicted to exhibit a distinct fragmentation pathway. A primary and characteristic fragmentation of 1,2,3-thiadiazole derivatives is the initial elimination of a neutral nitrogen molecule (N₂).[1] Subsequent fragmentations are anticipated to involve the tolyl group and the remaining thiirene or thio-ketene radical cation.

The proposed major fragmentation steps are as follows:

-

Molecular Ion Formation: The initial event is the ionization of the 4-(p-tolyl)-1,2,3-thiadiazole molecule to form the molecular ion (M⁺˙) at an m/z of 176.

-

Loss of Nitrogen (N₂): The molecular ion is expected to readily lose a neutral molecule of dinitrogen (N₂), a common fragmentation for 1,2,3-thiadiazoles, resulting in a fragment at m/z 148.[1]

-

Formation of p-tolylacetylene Radical Cation: The ion at m/z 148 may subsequently lose a sulfur atom to form the p-tolylacetylene radical cation at m/z 116.

-

Formation of Tolyl Radical Cation: Another possible fragmentation pathway from the m/z 148 ion is the loss of a thio-ketene group (S=C=CH) to form the tolyl radical cation at m/z 91.

References

Crystal Structure of 4-(4-methylphenyl)-1,2,3-thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure and synthesis of 4-(4-methylphenyl)-1,2,3-thiadiazole derivatives. Thiadiazole compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document summarizes key crystallographic data, details common experimental protocols for their synthesis, and visualizes the synthetic workflow.

Crystallographic Data of a Representative 4-Methylphenyl-Thiadiazole Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆N₄S₄ |

| Molecular Weight | 428.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.8944 (14) |

| b (Å) | 4.1959 (5) |

| c (Å) | 27.107 (2) |

| α (°) | 90 |

| β (°) | 96.084 (8) |

| γ (°) | 90 |

| Volume (ų) | 1910.7 (3) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα |

Table 1: Crystallographic data for 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.[1]

In the structure of this related molecule, the thiadiazole and the attached benzene rings are nearly coplanar[1]. The dihedral angles between the benzene rings and their attached thiadiazole rings are very small, at 0.8 (3)° and 0.9 (3)°[1]. This planarity is a significant structural feature that can influence the molecular packing and intermolecular interactions within the crystal lattice.

Experimental Protocols

The synthesis of 4-aryl-1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride (SOCl₂)[2]. The following is a detailed methodology for the synthesis of the parent compound, 4-phenyl-1,2,3-thiadiazole, which can be adapted for the synthesis of its 4-methylphenyl derivative by starting with 4'-methylacetophenone.

Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction

This two-step protocol involves the formation of an acetophenone semicarbazone intermediate, followed by cyclization.

Step 1: Synthesis of Acetophenone Semicarbazone [3]

-

Dissolution: Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water. In a separate flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Reaction: Add the ethanolic solution of acetophenone to the aqueous solution of semicarbazide.

-

Precipitation: Stir the resulting mixture at room temperature. The acetophenone semicarbazone product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified acetophenone semicarbazone.

Step 2: Cyclization to form 4-Phenyl-1,2,3-thiadiazole [3]

-

Reaction Setup: Suspend the dried acetophenone semicarbazone in an excess of thionyl chloride (SOCl₂). This reaction should be performed in a fume hood with appropriate safety precautions, as thionyl chloride is corrosive and reacts with moisture to release toxic gases.

-

Temperature Control: Cool the reaction mixture in an ice bath to maintain a temperature below 10 °C during the initial phase of the reaction.

-

Reaction Progression: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. If a solid product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-phenyl-1,2,3-thiadiazole.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel[3].

Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of 4-aryl-1,2,3-thiadiazole derivatives.

Logical Relationships in Crystal Engineering

The substitution pattern on the 4-phenyl ring of 1,2,3-thiadiazole derivatives can significantly influence their crystal packing and intermolecular interactions. The diagram below illustrates the conceptual relationship between substituent properties and the resulting solid-state architecture.

References

Mechanism of action of 1,2,3-thiadiazole compounds

An In-depth Technical Guide to the Mechanism of Action of 1,2,3-Thiadiazole Compounds

Introduction

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal and agricultural chemistry due to its diverse and potent biological activities.[1][2][3] Compounds incorporating the 1,2,3-thiadiazole core have been developed as plant activators, herbicides, insecticides, and fungicides.[2][4] Furthermore, they are extensively investigated as potential therapeutic agents with antiviral, anticancer, and enzyme-inhibiting properties.[2][5] This guide provides a detailed technical overview of the primary mechanisms of action for key 1,2,3-thiadiazole compounds, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism as a Plant Activator: Acibenzolar-S-methyl (BTH)

Acibenzolar-S-methyl (BTH), commercially known as Actigard® or Bion®, is a pioneering example of a 1,2,3-thiadiazole that functions as a plant activator. Its mechanism is unique as it does not possess direct fungicidal properties.[6][7] Instead, it protects plants by inducing Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response.[6][8][9]

Core Mechanism: BTH acts as a synthetic analog of the natural plant defense hormone, salicylic acid (SA).[8] It is a propesticide, meaning it is converted into its biologically active form within the plant.[6] Following application, the S-methyl ester is hydrolyzed by plant esterases into its active metabolite, benzo[1][6][10]thiadiazole-7-carboxylic acid (BTH-CA).[6][7] This active molecule mimics SA and triggers the SAR signaling cascade. This leads to the systemic expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins, which enhance the plant's ability to resist subsequent infections by a wide range of fungal, bacterial, and viral pathogens.[6][8][11]

Signaling Pathway: BTH-Induced Systemic Acquired Resistance (SAR)

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 7. apvma.gov.au [apvma.gov.au]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]

- 10. The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]

The Ascendant Therapeutic Potential of Substituted 1,2,3-Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry and agrochemical research. Its unique electronic properties and ability to act as a bioisostere for other key biological motifs have led to the development of a diverse array of substituted derivatives with a broad spectrum of biological activities. These activities span from potent anticancer and antimicrobial effects to applications in agriculture as insecticides and plant activators. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 1,2,3-thiadiazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of Substituted 1,2,3-Thiadiazoles

The most prevalent and versatile method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone derivative, typically a semicarbazone or tosylhydrazone, with thionyl chloride.

Experimental Protocol: Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol outlines a general two-step procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles starting from an appropriate aryl ketone.

Step 1: Formation of the Semicarbazone Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

-

Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with water and dry to obtain the semicarbazone intermediate.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Suspend the dried semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension in an ice bath (0-5 °C).

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

-

Extract the product with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted 1,2,3-thiadiazole.

Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities and Quantitative Data

Substituted 1,2,3-thiadiazoles exhibit a remarkable range of biological activities. The following sections summarize their key therapeutic and agrochemical applications, with quantitative data presented in structured tables.

Anticancer Activity

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and Heat Shock Protein 90 (Hsp90).

Table 1: Anticancer Activity of Substituted 1,2,3-Thiadiazoles

| Compound ID | Target/Cell Line | Efficacy Measurement | Value | Reference |

| Tubulin Polymerization Inhibitors | ||||

| Compound K18 | Kyse30 (Esophageal Cancer) | IC50 | 0.042 µM | [1] |

| Compound K18 | EC-109 (Esophageal Cancer) | IC50 | 0.038 µM | [1] |

| Compound K18 | Tubulin Polymerization | IC50 | 0.446 µM | [1] |

| Hsp90 Inhibitors | ||||

| ICPD 34 | HCT116 (Colon Cancer) | GI50 | 3.2 µM | [2] |

| 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold | Hsp90 N-terminal domain | Kd | 0.6 - 0.8 nM | [3] |

| 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold | A549 (Lung Adenocarcinoma) | EC50 | 0.35 µM | [3] |

| Derivatives with Unknown MOA | ||||

| DHEA derivative 22 | T47D (Breast Cancer) | IC50 | 0.042 µM | [2] |

| DHEA derivative 23 | T47D (Breast Cancer) | IC50 | 0.058 µM | [2] |

| DHEA derivative 25 | T47D (Breast Cancer) | IC50 | 0.058 µM | [2] |

| Compound 8e | Panc-1 (Pancreatic Cancer) | IC50 | 12.79 µM | [2] |

| Compound 8l | Huh-7 (Hepatocellular Carcinoma) | IC50 | 10.11 µM | [2] |

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Some 1,2,3-thiadiazole derivatives competitively bind to the ATP-binding site in the N-terminal domain of Hsp90, leading to the degradation of its client proteins and subsequent apoptosis.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of 1,2,3-thiadiazole synthesis. From its initial discovery in the late 19th century to the development of modern, efficient synthetic methodologies, this document details the pivotal scientific contributions that have established 1,2,3-thiadiazole as a significant scaffold in medicinal and agricultural chemistry. This guide offers detailed experimental protocols for key synthetic routes, a comparative analysis of quantitative data, and visual representations of reaction pathways to serve as a valuable resource for researchers in the field.

A Historical Overview of 1,2,3-Thiadiazole Synthesis

The journey of the 1,2,3-thiadiazole ring system began in the late 19th century, a period of significant advancement in heterocyclic chemistry. The timeline below highlights the key milestones in the development of its synthesis.

-

1896: The Pechmann & Nold Synthesis - The Genesis: The first synthesis of a 1,2,3-thiadiazole derivative was documented by German chemist Hans von Pechmann and his student, Nold. Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, laying the foundational stone for the exploration of this novel heterocyclic system.

-

Early 1900s: The Wolff Synthesis: In the early 20th century, German chemist Ludwig Wolff developed an alternative route to 1,2,3-thiadiazoles starting from α-diazo ketones. This method involves the treatment of an α-diazo ketone with a thionating agent.

-

1955: The Hurd-Mori Synthesis - A Paradigm Shift: A major breakthrough occurred in 1955 with the development of a versatile and widely applicable method by Charles D. Hurd and Raymond I. Mori. This synthesis, which involves the cyclization of α-methylene hydrazones with thionyl chloride, remains one of the most common and efficient methods for preparing a diverse range of 1,2,3-thiadiazole derivatives.[1]

Foundational Synthetic Methodologies

This section provides a detailed examination of the classical methods for 1,2,3-thiadiazole synthesis, including reaction mechanisms and experimental protocols.

The Pechmann Synthesis

The Pechmann synthesis is a [3+2] cycloaddition reaction between a diazoalkane and an isothiocyanate. This reaction represents the first documented method for the construction of the 1,2,3-thiadiazole ring.

Caption: Pechmann Synthesis Pathway.

Reactants:

-

Phenyl isothiocyanate

-

Diazomethane in diethyl ether

Procedure:

-

A solution of phenyl isothiocyanate in diethyl ether is cooled to 0 °C in an ice bath.

-

An ethereal solution of diazomethane is added dropwise to the stirred solution of phenyl isothiocyanate.

-

The reaction mixture is stirred at 0 °C for several hours and then allowed to stand overnight at room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-anilino-1,2,3-thiadiazole is purified by recrystallization from a suitable solvent (e.g., ethanol).

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is a powerful and versatile method for the preparation of 1,2,3-thiadiazoles from hydrazones containing an α-methylene group, using thionyl chloride as the cyclizing agent.[1] This method is widely used due to its broad substrate scope and generally good yields.[2]

References

A Technical Guide to the Theoretical Geometry of 4-(p-tolyl)-1,2,3-thiadiazole: A Computational Approach

Introduction

The 1,2,3-thiadiazole ring system is a significant scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The substitution of a p-tolyl group at the 4-position of this heterocyclic core yields 4-(p-tolyl)-1,2,3-thiadiazole, a molecule of interest for further investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of such molecules, providing insights that can guide the development of new therapeutic agents.[1] This technical guide offers an in-depth overview of the theoretical geometry of 4-(p-tolyl)-1,2,3-thiadiazole, detailing the computational methodologies and presenting key geometrical parameters.

Theoretical Molecular Geometry

The geometry of 4-(p-tolyl)-1,2,3-thiadiazole was optimized using DFT calculations to determine its most stable three-dimensional conformation. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Data Presentation: Optimized Geometric Parameters

Table 1: Predicted Bond Lengths for the 1,2,3-Thiadiazole Ring of 4-(p-tolyl)-1,2,3-thiadiazole

| Bond | Predicted Bond Length (Å) |

| S1-C5 | 1.798 |

| S1-N2 | ~1.7 |

| N2-N3 | 1.403 |

| N3-C4 | ~1.3 |

| C4-C5 | ~1.4 |

| C4-C(p-tolyl) | ~1.48 |

Note: The values presented in this table are representative and are based on DFT calculations of similar thiadiazole derivatives.[2]

Table 2: Predicted Bond Angles for the 1,2,3-Thiadiazole Ring of 4-(p-tolyl)-1,2,3-thiadiazole

| Angle | Predicted Bond Angle (°) |

| C5-S1-N2 | ~90 |

| S1-N2-N3 | ~110 |

| N2-N3-C4 | ~115 |

| N3-C4-C5 | ~112 |

| C4-C5-S1 | ~113 |

| N3-C4-C(p-tolyl) | ~120 |

| C5-C4-C(p-tolyl) | ~128 |

Note: The values presented in this table are representative and are based on DFT calculations of similar thiadiazole derivatives.[2]

Experimental Protocols

Computational Methodology

The theoretical geometry of 4-(p-tolyl)-1,2,3-thiadiazole can be determined using a standard computational protocol based on Density Functional Theory (DFT).

Protocol: DFT-Based Geometry Optimization

-

Molecular Structure Creation : The 3D structure of 4-(p-tolyl)-1,2,3-thiadiazole is first drawn using a molecular editor such as GaussView or Avogadro.

-

Geometry Optimization : A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian or ORCA.[1] The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations.[1][3]

-

Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Analysis of Results : The output from the calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule.

Synthesis Protocol: Hurd-Mori Reaction

A general and effective method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[4][5][6]

Protocol: Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This protocol is adapted from the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.[1]

Step 1: Formation of 4-Methylacetophenone Semicarbazone

-

Reaction Setup : In a round-bottom flask, dissolve 4-methylacetophenone (1.0 equivalent) in ethanol.

-

Addition of Reagents : To this solution, add semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).[4]

-

Reaction : Stir the mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Purification : Filter the solid, wash it with water, and then recrystallize from a suitable solvent like aqueous ethanol to obtain pure 4-methylacetophenone semicarbazone.

Step 2: Cyclization to 4-(p-tolyl)-1,2,3-thiadiazole

-

Reaction Setup : Suspend the dried 4-methylacetophenone semicarbazone (1 equivalent) in a suitable solvent such as dichloromethane or toluene in a round-bottom flask equipped with a stir bar and a dropping funnel.

-

Addition of Thionyl Chloride : Cool the suspension to 0°C in an ice bath. Add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.[1]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up : Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution or onto crushed ice.[1]

-

Extraction : Extract the product with an organic solvent like dichloromethane.

-

Purification : Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the theoretical DFT calculations of 4-(p-tolyl)-1,2,3-thiadiazole's geometry.

Experimental Workflow: Hurd-Mori Synthesis

The diagram below outlines the key steps in the Hurd-Mori synthesis of 4-(p-tolyl)-1,2,3-thiadiazole.

References

Solubility of 4-(4-Methylphenyl)-1,2,3-thiadiazole in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the heterocyclic compound 4-(4-Methylphenyl)-1,2,3-thiadiazole in organic solvents. Despite a comprehensive search of available scientific literature, no specific experimental studies providing quantitative solubility data for this compound have been identified. The existing research primarily focuses on the synthesis, chemical properties, and potential biological applications of 4-(4-Methylphenyl)-1,2,3-thiadiazole and related thiadiazole derivatives.

While quantitative data is not available, this guide provides a qualitative overview of solubility based on information gleaned from synthetic procedures and purification methods, outlines a general experimental protocol for determining solubility, and presents a conceptual workflow for such an investigation.

Qualitative Solubility Profile

From various synthetic and purification protocols, it can be inferred that 4-(4-Methylphenyl)-1,2,3-thiadiazole exhibits solubility in a range of common organic solvents. These include:

-

Halogenated Solvents: Dichloromethane is frequently mentioned as a solvent for this compound, suggesting good solubility.

-

Ethers: Solvents like diethyl ether and tetrahydrofuran are likely to dissolve the compound.

-

Esters: Ethyl acetate is commonly used in extraction and chromatography, indicating at least moderate solubility.

-

Alcohols: Methanol and ethanol are often used in recrystallization, implying that solubility is temperature-dependent, being higher at elevated temperatures.

-

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used to dissolve a wide range of organic compounds and are likely to be effective solvents for 4-(4-Methylphenyl)-1,2,3-thiadiazole.

-

Nonpolar Solvents: Solvents such as petroleum ether and hexanes are typically used as anti-solvents or for washing, suggesting lower solubility.

It is crucial to note that this information is qualitative and intended for general guidance. For applications requiring precise concentration control, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

For researchers who need to determine the quantitative solubility of 4-(4-Methylphenyl)-1,2,3-thiadiazole, the following established experimental protocol, known as the isothermal equilibrium method, is recommended.

Objective: To determine the equilibrium solubility of 4-(4-Methylphenyl)-1,2,3-thiadiazole in a selected organic solvent at various temperatures.

Materials and Equipment:

-

Pure 4-(4-Methylphenyl)-1,2,3-thiadiazole

-

High-purity organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4-Methylphenyl)-1,2,3-thiadiazole to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the concentration of 4-(4-Methylphenyl)-1,2,3-thiadiazole in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Data Calculation:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of 4-(4-Methylphenyl)-1,2,3-thiadiazole in the solvent at the specific temperature.

-

Express the solubility in various units as required, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

-

-

Temperature Dependence:

-

Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.

-

Conceptual Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-(4-Methylphenyl)-1,2,3-thiadiazole.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 4-(4-Methylphenyl)-1,2,3-thiadiazole in organic solvents is not currently available in the public domain, this guide provides a foundational understanding for researchers. The qualitative solubility profile offers initial guidance for solvent selection, and the detailed experimental protocol and workflow diagram provide a clear path for laboratories to determine the precise solubility data required for their specific research and development needs. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

Initial Toxicity Screening of 1,2,3-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] As with any class of compounds under therapeutic development, a thorough understanding of their toxicity profile is paramount. This technical guide provides a comprehensive overview of the initial toxicity screening of 1,2,3-thiadiazole derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant workflows and potential mechanisms of action. The aim is to equip researchers with the necessary information to conduct robust preliminary safety assessments of this promising class of compounds.

Data Presentation: Quantitative Toxicity Data

The initial assessment of toxicity often involves determining the concentration at which a compound elicits a cytotoxic or genotoxic effect. The following tables summarize reported in vitro and in vivo toxicity data for various 1,2,3-thiadiazole derivatives.

| Compound | Test System | Assay | Endpoint | Result | Reference |

| 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (5a) | Rats | Acute Oral | LD50 | >5000 mg/kg b.w. | |

| A 1,2,3-thiadiazole containing hydrazone (compound 3) | Mice | Acute Oral | LD50 | >2000 mg/kg b.w. | [3] |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole (93) | MT-4 cells | Cytotoxicity | CC50 | >240.08 µM | [1] |

| Piperidine-based 1,2,3-thiadiazole (94) | Not specified | Cytotoxicity | IC50 | 3.59 µg/mL | [1] |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives (22, 23, 25) | T47D cells (human breast cancer) | Cytotoxicity | IC50 | 0.042 - 0.058 µM | [2] |

| Pyrazole oxime 1,2,3-thiadiazole derivatives (8e, 8l) | Panc-1, Huh-7, HCT-116, SGC-7901 cells | Cytotoxicity | IC50 | Not specified | [2] |

Table 1: Summary of In Vivo and In Vitro Toxicity Data for Selected 1,2,3-Thiadiazole Derivatives.

| Compound | Test System | Assay | Result | Reference |

| 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (5a) | Rat urine | 8-OHdG Assay | Increased urinary 8-OHdG levels, indicating potential for oxidative DNA damage. | |

| A 1,2,3-thiadiazole containing hydrazone (compound 3) | Female mice | Serum and Liver Parameters | Did not significantly affect urine, serum hematological, and biochemical parameters compared to control. Maintained malondialdehyde (MDA) levels near control values. At higher doses (200 and 400 mg/kg), it depleted glutathione (GSH) content by 25%. | [3] |

Table 2: Summary of Genotoxicity and Other Toxicity-Related Data for Selected 1,2,3-Thiadiazole Derivatives.

Experimental Protocols

Accurate and reproducible toxicity data rely on well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays commonly employed in the initial toxicity screening of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength.[5]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivative and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.[4]

-

Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[4]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion test is a simple and rapid method to differentiate viable from non-viable cells.[9][10][11][12]

Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[9][10]

Protocol:

-

Cell Suspension: Prepare a single-cell suspension from the cell culture.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[10]

-

Incubation: Allow the mixture to incubate for 1-5 minutes at room temperature.[12]

-

Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

8-Hydroxy-2'-deoxyguanosine (8-OHdG) Assay for Oxidative DNA Damage

The 8-OHdG assay is a widely used biomarker for measuring oxidative DNA damage or genotoxicity.[13][14][15][16][17]

Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage and is excreted in the urine upon DNA repair. Its quantification in urine or tissue samples provides an estimate of the extent of oxidative stress and DNA damage. The most common method for its detection is a competitive ELISA (Enzyme-Linked Immunosorbent Assay).[14][15]

Protocol (Urine Sample ELISA):

-

Sample Preparation: Collect urine samples and, if necessary, perform a pre-treatment step, such as solid-phase extraction, to concentrate the analyte and remove interfering substances.[13]

-

ELISA Procedure:

-

Add standards and prepared urine samples to the wells of a microplate pre-coated with an 8-OHdG antibody.

-

Add an enzyme-conjugated 8-OHdG to each well. This will compete with the 8-OHdG in the sample for binding to the antibody.

-

Incubate the plate to allow for the competitive binding reaction to occur.

-

Wash the plate to remove any unbound reagents.

-

Add a substrate solution that will react with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: The concentration of 8-OHdG in the samples is inversely proportional to the color intensity. A standard curve is generated using known concentrations of 8-OHdG, and the concentrations in the unknown samples are determined by interpolation from this curve.

Visualizations: Workflows and Potential Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for initial toxicity screening of 1,2,3-thiadiazole derivatives.

Potential Signaling Pathways in Toxicity

While the specific molecular mechanisms of toxicity for 1,2,3-thiadiazole derivatives are not yet fully elucidated and can be compound-specific, cytotoxic agents often induce cell death through common signaling pathways such as apoptosis and necrosis. The following diagram provides a generalized overview of these pathways that could be investigated.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 12. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 13. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nwlifescience.com [nwlifescience.com]

- 15. researchgate.net [researchgate.net]

- 16. agrisera.com [agrisera.com]

- 17. dbaitalia.it [dbaitalia.it]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via the Hurd-Mori Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole using the Hurd-Mori reaction. This method is a robust and widely used procedure for the formation of the 1,2,3-thiadiazole ring system, a scaffold of interest in medicinal chemistry and materials science.

The Hurd-Mori synthesis involves the cyclization of a hydrazone derivative, typically a semicarbazone or tosylhydrazone, with thionyl chloride. The reaction proceeds via the formation of a key intermediate which then undergoes cyclization and elimination to afford the desired 1,2,3-thiadiazole.

Quantitative Data Summary

While specific experimental data for 4-(p-tolyl)-1,2,3-thiadiazole is not extensively reported in the literature, the following table summarizes typical data for analogous 4-substituted-1,2,3-thiadiazoles synthesized via the Hurd-Mori reaction. This data is provided for comparative purposes.

| Compound | Starting Ketone | Hydrazone Intermediate | Yield (%) | Melting Point (°C) | Analytical Data |

| 4-Phenyl-1,2,3-thiadiazole | Acetophenone | Acetophenone semicarbazone | 75-85 | 53-55 | ¹H NMR, ¹³C NMR, MS |

| 4-(p-Chlorophenyl)-1,2,3-thiadiazole | p-Chloroacetophenone | p-Chloroacetophenone semicarbazone | 70-80 | 98-100 | ¹H NMR, ¹³C NMR, MS |

| 4-(p-Methoxyphenyl)-1,2,3-thiadiazole | p-Methoxyacetophenone | p-Methoxyacetophenone semicarbazone | 80-90 | 85-87 | ¹H NMR, ¹³C NMR, MS |

| 4-(p-tolyl)-1,2,3-thiadiazole | p-Methylacetophenone | p-Methylacetophenone semicarbazone | Typical range: 70-90 | Not reported | Requires experimental determination |

Experimental Protocol: Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This protocol is divided into two main stages: the formation of the semicarbazone intermediate and its subsequent cyclization to the target thiadiazole.

Part 1: Synthesis of p-Methylacetophenone Semicarbazone

Materials:

-

p-Methylacetophenone (1.0 eq)

-

Semicarbazide hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-methylacetophenone (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of p-methylacetophenone.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

The semicarbazone product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the p-methylacetophenone semicarbazone in a vacuum oven. The product is typically used in the next step without further purification.

Part 2: Hurd-Mori Cyclization to 4-(p-tolyl)-1,2,3-thiadiazole

Materials:

-

p-Methylacetophenone semicarbazone (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 - 5.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a fume hood, suspend the dried p-methylacetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (3.0 - 5.0 eq) dropwise to the stirred suspension over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the excess thionyl chloride.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via the Hurd-Mori reaction.

Caption: Workflow for the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole.

Signaling Pathway of the Hurd-Mori Reaction

The following diagram outlines the mechanistic steps involved in the cyclization process.

Caption: Key mechanistic stages of the Hurd-Mori cyclization.

Application Notes and Protocols for 4-(4-Methylphenyl)-1,2,3-thiadiazole in Agrochemical Research

Introduction

4-(4-Methylphenyl)-1,2,3-thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in agrochemical research. The 1,2,3-thiadiazole ring is a key pharmacophore that imparts a wide range of biological activities, including fungicidal, insecticidal, and plant activation properties. This document provides detailed application notes, experimental protocols, and data summaries for researchers, scientists, and drug development professionals working with this promising scaffold. The unique mode of action of some 1,2,3-thiadiazole derivatives as plant activators, which induce systemic acquired resistance (SAR) in plants, makes them particularly interesting as a sustainable approach to crop protection.

Synthesis of 4-(4-Methylphenyl)-1,2,3-thiadiazole

The most common and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.

Experimental Protocol: Hurd-Mori Synthesis

This protocol describes a two-step synthesis of 4-(4-Methylphenyl)-1,2,3-thiadiazole starting from 4'-methylacetophenone.

Step 1: Synthesis of 4'-Methylacetophenone Semicarbazone

-

Materials:

-

4'-Methylacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

In a separate flask, dissolve 4'-methylacetophenone (1 equivalent) in ethanol.

-

Add the semicarbazide solution to the 4'-methylacetophenone solution with stirring.

-

Stir the mixture at room temperature for 1-2 hours. The product, 4'-methylacetophenone semicarbazone, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Recrystallization from ethanol or aqueous ethanol can be performed for further purification.

-

Step 2: Cyclization to 4-(4-Methylphenyl)-1,2,3-thiadiazole

-

Materials:

-

4'-Methylacetophenone semicarbazone (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend the dried 4'-methylacetophenone semicarbazone in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (at least 2 equivalents) dropwise to the suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-(4-Methylphenyl)-1,2,3-thiadiazole.

-

The crude product can be purified by recrystallization or column chromatography.

-

Agrochemical Applications

Fungicidal Activity

Derivatives of 1,2,3-thiadiazole have demonstrated notable fungicidal activity against a range of plant pathogens. The mode of action for some thiadiazole fungicides involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

Quantitative Data on Fungicidal Activity

| Compound/Derivative | Fungal Pathogen | Activity (EC₅₀/IC₅₀/MIC in µg/mL) | Reference |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | EC₅₀ = 0.51 | [3] |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | Ralstonia solanacearum | EC₅₀ = 2.23 | [3] |

| 1,3,4-Thiadiazole derivative 7 | Rhizopus oryzae | MIC = 150 | [4] |

| Flavonol derivative with 1,3,4-thiadiazole (Y18) | Botrytis cinerea | EC₅₀ = 2.4 | [5] |

| 1,2,4-Oxadiazole derivative 4f | Exserohilum turcicum | EC₅₀ = 29.14 | [6] |

| 1,2,4-Oxadiazole derivative 4f | Colletotrichum capsica | EC₅₀ = 8.81 | [6] |

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method to evaluate the in vitro antifungal activity of test compounds against mycelial fungi.

-

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Test compound (e.g., 4-(4-Methylphenyl)-1,2,3-thiadiazole) dissolved in a suitable solvent (e.g., DMSO)

-

Fungal pathogen cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

-

-

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the molten PDA to about 50-60 °C.

-

Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent only.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Take a 5 mm mycelial disc from the edge of an actively growing fungal culture using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate (both treated and control).

-

Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) until the mycelial growth in the control plate almost covers the entire plate.

-

Measure the diameter of the fungal colony in both control and treated plates.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.

-

Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis of the inhibition data.

-

Insecticidal Activity